molecular formula C17H14ClNOS2 B11322732 N-(3-chloro-4-methylphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

N-(3-chloro-4-methylphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B11322732
M. Wt: 347.9 g/mol
InChI Key: PQMGRTCUAWWKEZ-UHFFFAOYSA-N
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Description

N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene carboxamides. These compounds are known for their diverse applications in medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chloro-4-methylphenylamine and thiophene-2-carboxylic acid.

    Amide Bond Formation: The amine group of 3-chloro-4-methylphenylamine reacts with the carboxylic acid group of thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Thioether Formation: The resulting intermediate is then reacted with thiophen-2-ylmethyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide depends on its specific application:

    Pharmacological: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Material Science: It may influence the electronic properties of materials by acting as a dopant or a structural component.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide
  • N-(4-Methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide

Uniqueness

N-(3-Chloro-4-methylphenyl)-N-[(thiophen-2-yl)methyl]thiophene-2-carboxamide is unique due to the presence of both chloro and methyl substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C17H14ClNOS2

Molecular Weight

347.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide

InChI

InChI=1S/C17H14ClNOS2/c1-12-6-7-13(10-15(12)18)19(11-14-4-2-8-21-14)17(20)16-5-3-9-22-16/h2-10H,11H2,1H3

InChI Key

PQMGRTCUAWWKEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N(CC2=CC=CS2)C(=O)C3=CC=CS3)Cl

Origin of Product

United States

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